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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604573

Ceftriaxone Sodium: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Ceftriaxone Sodium, a third-
generation cephalosporin antibiotic. This document outlines its chemical properties,
mechanisms of action, and detailed experimental protocols relevant to its study and application
in research and drug development.

Data Presentation: Chemical and Physical
Properties

Ceftriaxone sodium exists in various forms, primarily differing by their degree of hydration.
These differences are reflected in their Chemical Abstracts Service (CAS) numbers and
molecular weights. The following table summarizes the key quantitative data for distinct forms
of ceftriaxone sodium.
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Molecular Weight (

Form CAS Number Molecular Formula
g/mol )
Anhydrous 74578-69-1 Ci1sH16NsNa207Ss 598.54
_ CisH16NsNa207Ss -
Hemiheptahydrate 104376-79-6 661.60
3.5H20
- C1sH16NsNa207Ss -
Sesquaterhydrate Not specified 625.59 (calculated)
1.5H20
Generic Salt 104376-79-6 C1sH17NsNaO7S3 576.60[1]

Core Mechanisms of Action and Signaling Pathways

Ceftriaxone's primary and well-established mechanism of action is the inhibition of bacterial cell
wall synthesis. However, recent research has uncovered "off-target” effects, demonstrating its
role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3[) and Aurora B Kinase.

Inhibition of Bacterial Cell Wall Synthesis

As a B-lactam antibiotic, ceftriaxone targets and inactivates penicillin-binding proteins (PBPS)
located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the
final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By
inhibiting the cross-linking of peptidoglycan chains, ceftriaxone disrupts cell wall integrity,
leading to bacterial cell lysis and death.[3]
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Ceftriaxone's inhibition of bacterial cell wall synthesis.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3p)

Ceftriaxone has been identified as a covalent inhibitor of GSK3[.[4] GSK3p is a
serine/threonine kinase involved in numerous cellular processes, including glycogen
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metabolism, inflammation, and cell survival. Inhibition of GSK3[3 by ceftriaxone can modulate
various signaling pathways, including the Wnt/p-catenin and PI3K/Akt pathways, which have

implications in neuroprotection and cancer.[4][5]
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Ceftriaxone's inhibitory effect on the GSK3[ signaling pathway.

Inhibition of Aurora B Kinase

Research has also demonstrated that ceftriaxone can act as an inhibitor of Aurora B kinase.[6]
[7] Aurora B is a key regulator of mitosis, playing a critical role in chromosome segregation and
cytokinesis. By inhibiting Aurora B, ceftriaxone can induce G2/M cell cycle arrest and

apoptosis, suggesting a potential application in cancer therapy.[8]
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Ceftriaxone's inhibitory effect on the Aurora B signaling pathway.

Experimental Protocols
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Determination of Minimum Inhibitory Concentration
(MIC)

This protocol outlines the broth microdilution method for determining the MIC of ceftriaxone
against a specific bacterial strain.[9][10]

Materials:

Ceftriaxone sodium salt

Sterile 96-well microtiter plates

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum standardized to 0.5 McFarland turbidity

Sterile diluent (e.g., saline or CAMHB)

Incubator (35°C £ 2°C)

Spectrophotometer or microplate reader
Procedure:

o Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of ceftriaxone in a
suitable sterile solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 pug/mL).

» Serial Dilutions: Perform two-fold serial dilutions of the ceftriaxone stock solution in CAMHB
across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128
pg/mL to 0.06 pg/mL).[9]

¢ Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately
5 x 10° CFU/mL in each well.

 Inoculation: Add the prepared bacterial inoculum to each well containing the ceftriaxone
dilutions. Include a positive control well (inoculum without antibiotic) and a negative control
well (broth only).
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e Incubation: Incubate the microtiter plate at 35°C + 2°C for 16-20 hours.

e Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits
visible growth of the bacteria.[11] This can be determined visually or by measuring the
optical density at 600 nm.

In Vitro GSK3 Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of ceftriaxone against GSK3[3.
[12]

Materials:

e Recombinant human GSK3[ enzyme

o GSK3[ substrate (e.g., a synthetic peptide)

o Ceftriaxone sodium salt

o« ATP

o Kinase assay buffer

¢ Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
o White, opaque 96-well plates

e Luminometer

Procedure:

e Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GSK3[ substrate, and
varying concentrations of ceftriaxone.

e Enzyme Addition: Add the recombinant GSK3[3 enzyme to each well, except for the no-
enzyme control wells.

e Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
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 Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

o Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase
assay kit according to the manufacturer's instructions. The luminescence signal is inversely
proportional to the kinase activity.

» Data Analysis: Calculate the percent inhibition for each ceftriaxone concentration relative to
the vehicle control and determine the 1Cso value.

In Vitro Aurora B Kinase Inhibition Assay

This protocol details a method to evaluate the inhibitory effect of ceftriaxone on Aurora B kinase
activity.[13][14]

Materials:

Recombinant human Aurora B kinase

e Aurora B substrate (e.g., histone H3)

o Ceftriaxone sodium salt

o« ATP

o Kinase assay buffer

e ADP-Glo™ Kinase Assay Kit (or similar)

o White, opaque 96-well plates

e Luminometer

Procedure:

e Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the Aurora B substrate
(histone H3), and a range of ceftriaxone concentrations.

e Enzyme Addition: Add the recombinant Aurora B kinase to each well, excluding the no-
enzyme control wells.
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Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Detection: Terminate the reaction and measure the amount of ADP produced using a suitable
kinase assay kit as per the manufacturer's protocol. The signal generated is directly
proportional to the kinase activity.

Data Analysis: Determine the percent inhibition of Aurora B activity for each concentration of
ceftriaxone compared to the control and calculate the ICso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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